
N-Boc-3-(aminomethyl)-3-methyloxetane
説明
N-Boc-3-(aminomethyl)-3-methyloxetane is a chemical compound that falls within the category of constrained peptidomimetics. These compounds are designed to mimic the structure of peptides and are valuable in the field of drug discovery for structure-activity relationship studies. The tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amines in organic synthesis, particularly in the preparation of peptides.
Synthesis Analysis
The synthesis of related Boc-protected amino compounds involves several steps, including protection, activation, and coupling reactions. For instance, the synthesis of N-Boc-protected azabicycloalkane amino acids involves the cleavage of methyl N-Boc-pyroglutamate with vinylmagnesium bromide, followed by Michael addition and hydrogenolysis to yield the fused ring system . Similarly, the synthesis of N-Boc-α-tosylsarcosine ethyl ester involves palladium-catalyzed nucleophilic substitution, which is a method that could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the Boc group, which is a bulky, electron-donating group that can influence the reactivity and conformation of the molecule. The constrained oxetane ring provides rigidity to the molecule, which is a desirable feature in peptidomimetics as it can enhance the specificity and binding affinity to biological targets.
Chemical Reactions Analysis
Boc-protected amino compounds can undergo various chemical reactions, including electrophilic amination, which is used to synthesize terminal Boc-protected hydrazino acids . The Boc group itself can be removed under acidic conditions, allowing for further functionalization of the amino group . Additionally, the presence of the oxetane ring could potentially undergo ring-opening reactions under certain conditions, providing access to other functionalized derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the Boc group and the oxetane ring. The Boc group is known to increase the hydrophobicity of the molecule and can improve the stability of the compound under acidic conditions. The oxetane ring is a strained, three-membered ring that can impart unique chemical reactivity compared to more flexible linear structures. The compound's solubility, boiling point, and melting point would be determined by the interplay between these structural features.
科学的研究の応用
Synthesis of Amino Alcohols
N-Boc-3-(aminomethyl)-3-methyloxetane has been employed in the synthesis of syn- and anti-1,2-amino alcohols through regioselective ring-opening reactions. Such compounds are valuable in the pharmaceutical industry for their biological activity. For instance, the synthesis of (±)-pseudoephedrine, a compound with decongestant properties, has been demonstrated using cis-3-aminooxetanes as precursors, showcasing the utility of this compound in creating complex organic molecules (Bach & Schröder, 1997).
Antimicrobial Agents
This compound has also found applications in the development of antimicrobial agents. Research into the structure-activity relationship of cationic amphiphilic polymethacrylate derivatives, which are synthesized using N-(tert-butoxycarbonyl)aminoethyl methacrylate (a derivative of this compound), has shown promising antimicrobial and hemolytic activities. These studies contribute to the understanding of how molecular structure influences biological activity and could lead to new antimicrobial materials (Kuroda & DeGrado, 2005).
N-tert-Butoxycarbonylation of Amines
The compound is also instrumental in the N-tert-butoxycarbonylation of amines, a crucial reaction in peptide synthesis for protecting amino groups. This process, facilitated by the use of heteropoly acid catalysts, is significant for its efficiency, environmentally benign nature, and its utility in solid-phase peptide synthesis, highlighting the compound's role in facilitating complex organic syntheses (Heydari et al., 2007).
Synthesis of Amino Acid Derivatives
This compound is also a key starting material in the synthesis of various amino acid derivatives, which are fundamental building blocks in drug discovery and development. For example, the synthesis of methyl N-Boc-2-deoxy-2-amino-l-erythroside and its analogs from sorbic acid, through a series of steps including diastereoselective aminohydroxylation, showcases the versatility of this compound derivatives in synthesizing complex molecules with potential therapeutic applications (Brambilla et al., 2014).
Safety and Hazards
The safety data sheet for a similar compound, “(S)-1-N-BOC-3-(Aminomethyl)piperidine”, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
作用機序
Target of Action
N-Boc-3-(aminomethyl)-3-methyloxetane is a type of Boc-protected amine . The primary targets of this compound are other molecules in a biochemical reaction where it acts as a protecting group for amines during chemical synthesis .
Mode of Action
The compound acts as a protecting group for amines during chemical reactions . It prevents the amines from reacting with other substances in the reaction mixture, thereby controlling the course of the reaction . The Boc group is stable towards most nucleophiles and bases .
Biochemical Pathways
The compound is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Result of Action
The result of the action of this compound is the efficient conversion of N-Alloc-, N-Boc-, and N-Cbz-protected amines to amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation .
Action Environment
The action of this compound is influenced by the specific conditions of the chemical reaction it is used in. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability .
特性
IUPAC Name |
tert-butyl N-[(3-methyloxetan-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-9(2,3)14-8(12)11-5-10(4)6-13-7-10/h5-7H2,1-4H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBWAOZVKHUEIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80666926 | |
| Record name | tert-Butyl [(3-methyloxetan-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208105-83-3 | |
| Record name | tert-Butyl [(3-methyloxetan-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80666926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)
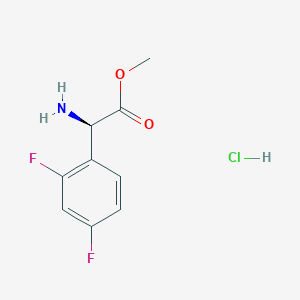

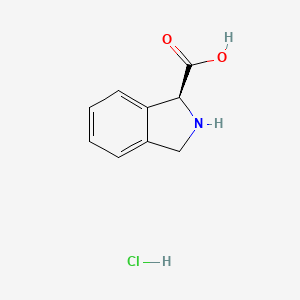
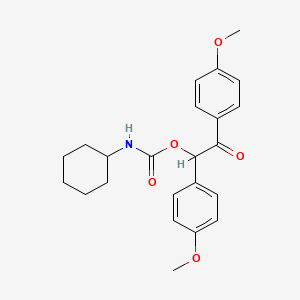

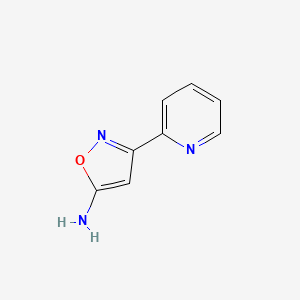
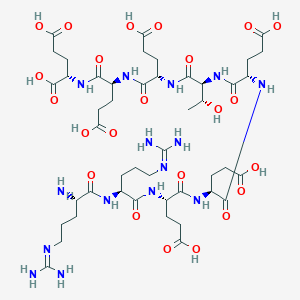
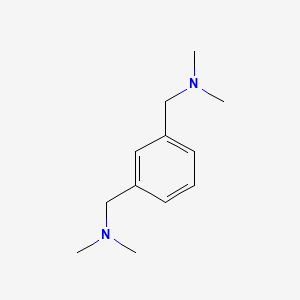


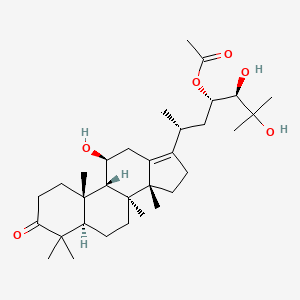
![tert-butyl (1S,4S,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3028390.png)